molecular formula C9H5F2NO B12827226 5,7-Difluoro-1h-indole-2-carbaldehyde

5,7-Difluoro-1h-indole-2-carbaldehyde

Cat. No.: B12827226
M. Wt: 181.14 g/mol
InChI Key: SNUIGNIPNQUELN-UHFFFAOYSA-N
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Description

5,7-Difluoro-1h-indole-2-carbaldehyde is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the electrophilic fluorination of 1H-indole-2-carbaldehyde using a fluorinating agent such as Selectfluor . The reaction is usually carried out in an organic solvent like acetonitrile under mild conditions.

Industrial Production Methods

Industrial production of 5,7-Difluoro-1h-indole-2-carbaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

5,7-Difluoro-1h-indole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,7-Difluoro-1h-indole-2-carbaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5,7-Difluoro-1h-indole-2-carbaldehyde involves its interaction with various molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to specific receptors and enzymes. The compound can inhibit the activity of certain enzymes involved in cancer cell proliferation and microbial growth .

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-1H-indole-2-carbaldehyde
  • 7-Fluoro-1H-indole-2-carbaldehyde
  • 1H-indole-2-carbaldehyde

Uniqueness

5,7-Difluoro-1h-indole-2-carbaldehyde is unique due to the presence of two fluorine atoms at the 5 and 7 positions, which enhances its chemical stability and biological activity compared to other similar compounds. This dual fluorination can lead to improved pharmacokinetic properties and increased potency in biological assays .

Properties

Molecular Formula

C9H5F2NO

Molecular Weight

181.14 g/mol

IUPAC Name

5,7-difluoro-1H-indole-2-carbaldehyde

InChI

InChI=1S/C9H5F2NO/c10-6-1-5-2-7(4-13)12-9(5)8(11)3-6/h1-4,12H

InChI Key

SNUIGNIPNQUELN-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(NC2=C(C=C1F)F)C=O

Origin of Product

United States

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